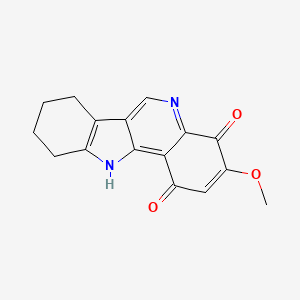
1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- is a complex organic compound that belongs to the class of indole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the indole and quinoline rings through cyclization of appropriate precursors.
Methoxylation: Introduction of the methoxy group at the desired position using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods like crystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds with similar indole structures.
Quinoline Derivatives: Compounds with quinoline backbones.
Methoxy-Substituted Compounds: Molecules with methoxy groups at various positions.
Uniqueness
1H-Indole(3,2-c)quinoline-1,4(7H)-dione, 8,9,10,11-tetrahydro-3-methoxy- is unique due to its specific combination of indole and quinoline rings, along with the methoxy substitution. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
113124-69-9 |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
3-methoxy-8,9,10,11-tetrahydro-7H-indolo[3,2-c]quinoline-1,4-dione |
InChI |
InChI=1S/C16H14N2O3/c1-21-12-6-11(19)13-14-9(7-17-15(13)16(12)20)8-4-2-3-5-10(8)18-14/h6-7,18H,2-5H2,1H3 |
Clé InChI |
YEFMCBPHJWKLOK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)C2=C3C(=CN=C2C1=O)C4=C(N3)CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
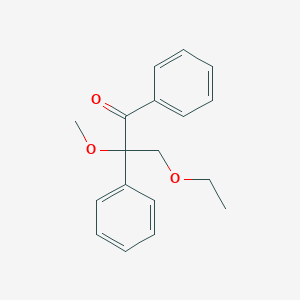
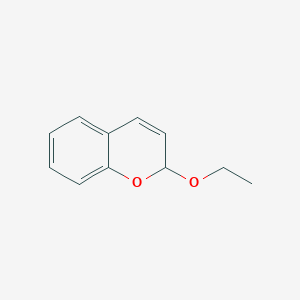



![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
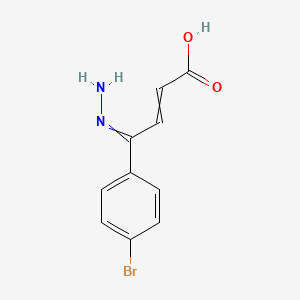
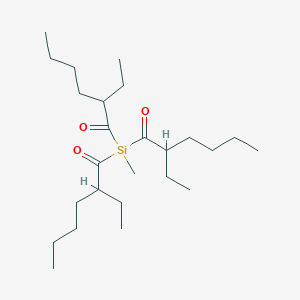
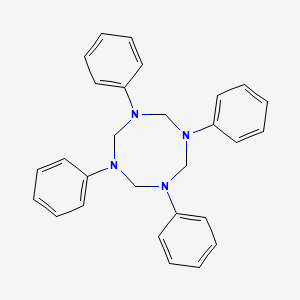

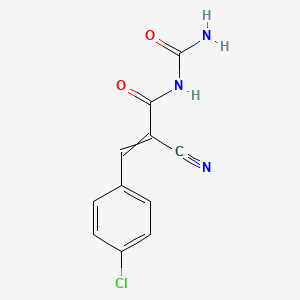
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
